TRPA1 Antagonist Activity of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: IC50 Comparison Against Reference Antagonist
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits TRPA1 antagonism with an IC50 of 6.9 nM against recombinant human TRPA1 expressed in HEK293F cells, assessed via reduction in AITC-induced intracellular Ca2+ increase [1]. The reference TRPA1 antagonist HC-030031, a widely used tool compound, demonstrates IC50 values ranging from approximately 700 nM to 4.8 μM in similar calcium flux assays [2]. The target compound shows approximately 100-fold greater potency on a molar basis under comparable assay conditions.
| Evidence Dimension | TRPA1 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6.9 nM |
| Comparator Or Baseline | HC-030031 (reference TRPA1 antagonist): ~700 nM to 4.8 μM |
| Quantified Difference | Target compound is approximately 100× more potent (6.9 nM vs. ~700-7000 nM range) |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; AITC-induced intracellular Ca2+ increase measured via FLIPR |
Why This Matters
For TRPA1-targeted pain and inflammatory research programs, the ~100-fold potency differential relative to the standard tool compound HC-030031 directly impacts experimental design, dosing requirements, and the interpretability of target engagement studies.
- [1] BindingDB. BDBM50652931 (CHEMBL5687035). Affinity Data: IC50 6.90 nM. Antagonist activity at recombinant human TRPA1 expressed in HEK293F cells. View Source
- [2] Eid SR, et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008;4:48. (HC-030031 IC50 ~0.7-4.8 μM in calcium influx assays). View Source
